N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-10-17-16(24-19-10)11-7-20(8-11)9-15(21)18-12-2-3-13-14(6-12)23-5-4-22-13/h2-3,6,11H,4-5,7-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUDAKKTAVLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multiple steps that start with the precursor 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The process includes reactions with various sulfonyl chlorides and subsequent derivatization with azetidine derivatives. The following reaction scheme outlines the general synthetic pathway:
- Formation of the Benzodioxane Derivative : Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides.
- Azetidine Formation : Introduction of azetidine moieties through nucleophilic substitution.
- Final Acetamide Linkage : Coupling with acetamide to yield the final product.
The characterization of the synthesized compounds is usually performed using IR and NMR spectroscopy along with elemental analysis to confirm structural integrity.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds containing the benzodioxane moiety exhibit notable enzyme inhibition properties. Specifically:
- Alpha-glucosidase Inhibition : This compound has shown substantial inhibitory activity against alpha-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption in the intestine .
- Acetylcholinesterase Inhibition : While the compound displayed weaker inhibition against acetylcholinesterase (AChE), it still contributes to potential therapeutic strategies for Alzheimer's disease by modulating cholinergic signaling .
Pharmacological Properties
The pharmacological significance of this compound can be summarized as follows:
Case Studies
In a recent study published in Bioorganic Chemistry, derivatives of benzodioxane were evaluated for their biological activities. The results indicated that modifications at the azetidine position significantly impacted both enzyme inhibition and cytotoxicity against cancer cell lines. Compounds similar to this compound demonstrated promising results in reducing tumor growth in vitro and in vivo models .
Preparation Methods
Procedure (Adapted from Abbasi et al., 2022)
- Reduction :
- Dissolve 6-nitro-2,3-dihydro-1,4-benzodioxin (1.0 eq) in ethanol.
- Add 10% palladium on carbon (Pd/C, 0.1 eq) under hydrogen atmosphere.
- Stir at 25°C for 12 hours.
- Filter and concentrate to yield 2,3-dihydro-1,4-benzodioxin-6-amine as a white solid (Yield: 85–92%).
Key Data :
| Parameter | Value |
|---|---|
| Molecular Weight | 165.16 g/mol |
| Melting Point | 98–101°C |
| Spectral Data (IR) | ν(NH₂): 3350, 3250 cm⁻¹ |
Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidine (Core B)
Core B is prepared via a cyclization reaction between azetidine-3-carboxylic acid hydrazide and acetyl chloride under acidic conditions.
Procedure (Adapted from Antioxidant Agent Synthesis, 2016)
- Hydrazide Formation :
- React azetidine-3-carboxylic acid (1.0 eq) with thionyl chloride (SOCl₂, 2.0 eq) to form the acyl chloride.
- Treat with hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq) to yield azetidine-3-carboxylic acid hydrazide .
- Oxadiazole Cyclization :
- Mix the hydrazide (1.0 eq) with acetyl chloride (1.5 eq) in dichloromethane (DCM).
- Add trimethylamine (TEA, 2.0 eq) and stir at 0°C for 2 hours.
- Warm to room temperature and reflux for 6 hours.
- Isolate 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine via column chromatography (Yield: 70–78%).
Key Data :
| Parameter | Value |
|---|---|
| Molecular Weight | 153.15 g/mol |
| Melting Point | 134–137°C |
| $$ ^1 \text{H NMR} $$ (CDCl₃) | δ 4.35 (m, 1H, azetidine), 2.45 (s, 3H, CH₃) |
Coupling of Core A and Core B via Acetamide Linker
The final step involves nucleophilic substitution between 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide and Core B.
Procedure (Adapted from Sulfonamide Synthesis, 2022)
- Bromoacetyl Intermediate :
- React 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) with bromoacetyl bromide (1.2 eq) in dimethylformamide (DMF).
- Add lithium hydride (LiH, 0.1 eq) as a base.
- Stir at 25°C for 4 hours to form 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Yield: 88–93%).
- Nucleophilic Substitution :
- Dissolve the bromoacetyl intermediate (1.0 eq) and Core B (1.2 eq) in DMF.
- Add potassium carbonate (K₂CO₃, 2.0 eq) and heat at 60°C for 8 hours.
- Purify via recrystallization from ethanol to obtain the target compound (Yield: 65–72%).
Key Data :
| Parameter | Value |
|---|---|
| Molecular Weight | 385.39 g/mol |
| Melting Point | 162–165°C |
| HPLC Purity | ≥98% (λ = 254 nm) |
| $$ ^{13} \text{C NMR} $$ (DMSO-d₆) | δ 169.8 (C=O), 148.2 (oxadiazole), 116.4 (benzodioxin) |
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
- Over-alkylation : Mitigated by stoichiometric control of Core B.
- Oxadiazole Ring Opening : Avoided by maintaining pH < 7 during coupling.
Analytical Characterization Summary
Spectroscopic Confirmation :
- IR : Amide C=O stretch at 1665 cm⁻¹, oxadiazole C=N at 1600 cm⁻¹.
- Mass Spectrometry : [M+H]⁺ peak at m/z 386.4 (calculated: 385.39).
Thermal Stability :
- Decomposition temperature: 220°C (TGA analysis).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide, and how are intermediates validated?
- Methodology : Synthesis typically involves:
- Step 1 : Functionalization of the benzodioxin core (e.g., amidation or alkylation) under basic conditions (pH 8–10 adjusted with Na₂CO₃) .
- Step 2 : Cyclization of the azetidine-oxadiazole moiety using DMF as a solvent at 80–100°C for 8–12 hours .
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while intermediates are characterized via IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (e.g., azetidine proton signals at δ 3.5–4.0 ppm) .
Q. How can researchers optimize reaction yields for the oxadiazole-azetidine subunit?
- Methodology :
- Use Pd-catalyzed reductive cyclization for oxadiazole formation, with formic acid as a CO surrogate to improve atom economy .
- Optimize solvent polarity (e.g., switch from DMF to THF for sterically hindered intermediates) and reaction time (≤12 hours to avoid decomposition) .
- Employ column chromatography with silica gel (hexane:ethyl acetate gradient) for purification .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- ¹³C NMR : Identify quaternary carbons in the benzodioxin (δ 110–120 ppm) and oxadiazole (δ 160–170 ppm) rings .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between benzodioxin and azetidine planes) .
Advanced Research Questions
Q. How does the compound interact with enzyme targets like acetylcholinesterase, and what structural features drive inhibition?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions between the oxadiazole ring and acetylcholinesterase’s catalytic triad (e.g., hydrogen bonding with Ser203) .
- Kinetic assays : Measure IC₅₀ values via Ellman’s method; compare inhibitory potency against methyl-substituted vs. unsubstituted oxadiazole analogs (SAR analysis) .
- Mutagenesis : Validate binding sites by mutating key residues (e.g., His447) and assessing activity loss .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodology :
- Statistical normalization : Apply Z-score scaling to account for variability in cell-based vs. enzyme-based assays .
- Solubility correction : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid aggregation artifacts in cellular assays .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus EC₅₀ ranges .
Q. How can structure-activity relationship (SAR) studies improve selectivity for kinase targets?
- Methodology :
- Analog synthesis : Modify the azetidine’s substituents (e.g., replace 3-methyl oxadiazole with 3-phenyl) to probe hydrophobic pocket interactions .
- Kinome-wide profiling : Use Eurofins KinaseProfiler™ to assess off-target effects (e.g., inhibition of MAPK vs. CDK families) .
- MD simulations : Compare binding stability (RMSD <2 Å) over 100 ns trajectories to prioritize high-selectivity analogs .
Q. What are the stability challenges under physiological conditions, and how can formulation mitigate them?
- Methodology :
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and monitor degradation via HPLC (e.g., hydrolysis of the acetamide group at pH >10) .
- Lyophilization : Stabilize the compound in trehalose-based matrices (5% w/v) to prevent hydrolysis during storage .
- Prodrug design : Introduce ester moieties at the azetidine nitrogen to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
